molecular formula C14H24N4O3 B1492730 tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate CAS No. 2097996-52-4

tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate

Cat. No.: B1492730
CAS No.: 2097996-52-4
M. Wt: 296.37 g/mol
InChI Key: MNYZEJBMSOCLOI-UHFFFAOYSA-N
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Description

tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate is a sophisticated chemical intermediate of high value in medicinal chemistry and chemical biology, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs). This bifunctional compound integrates a cyclohexyl-linked triazole core, which serves as a rigid spacer, a hydroxymethyl group for further functionalization, and a tert-butyloxycarbonyl (Boc) protected amine. The presence of the triazole ring, often installed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1] , provides a stable and modular linkage, while the Boc-protected amine is a crucial handle for subsequent peptide coupling reactions to E3 ligase-targeting ligands in PROTAC assembly [2] . The hydroxymethyl group on the triazole offers a versatile synthetic handle for attaching various payloads, such as fluorescent tags or other pharmacophores, or for conjugation to the warhead that binds the protein of interest. Its primary research application lies in its role as a key building block for the synthesis of heterobifunctional degraders, where its structural features help to optimize the critical distance and orientation between the E3 ligase binder and the target protein binder, which is essential for forming a productive ternary complex and inducing targeted protein degradation [3] . The compound's rigid, alicyclic spacer can influence the cell permeability and physicochemical properties of the final molecule, making it a valuable scaffold for exploring structure-activity relationships in drug discovery programs focused on targeted protein degradation.

Properties

IUPAC Name

tert-butyl N-[4-[4-(hydroxymethyl)triazol-1-yl]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3/c1-14(2,3)21-13(20)15-10-4-6-12(7-5-10)18-8-11(9-19)16-17-18/h8,10,12,19H,4-7,9H2,1-3H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYZEJBMSOCLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, potentially affecting their structure and function. Additionally, the 1,2,3-triazole ring can participate in π-π interactions with aromatic residues, further influencing protein activity. Enzymes such as esterases and proteases may interact with the carbamate group, leading to hydrolysis and subsequent release of the active triazole moiety.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, the interaction of the triazole ring with kinases and phosphatases can alter phosphorylation states, thereby affecting downstream signaling events. Additionally, the compound may impact gene expression by binding to transcription factors or DNA, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. For example, the carbamate group can form covalent bonds with serine residues in serine proteases, leading to enzyme inhibition. The triazole ring can also interact with metal ions in metalloenzymes, affecting their catalytic activity. Furthermore, the compound may influence gene expression by binding to promoter regions of specific genes, thereby modulating transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it may undergo hydrolysis in the presence of esterases, leading to the release of the active triazole moiety. Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, the compound can induce toxic effects, such as oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular metabolism and gene expression. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ABC transporters, facilitating its accumulation in target tissues. Additionally, binding proteins in the cytoplasm and nucleus can sequester the compound, affecting its localization and activity. The distribution of the compound within different cellular compartments can influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, the presence of a nuclear localization signal can facilitate the compound’s transport into the nucleus, where it can interact with transcription factors and DNA. Similarly, the compound may be targeted to mitochondria or other organelles, influencing their function and overall cellular metabolism.

Biological Activity

Overview

Tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate is a compound with significant potential in biochemical research and pharmacology. Its structure includes a triazole moiety that is known for its biological activity, particularly in the modulation of enzyme functions and interactions with biomolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with proteins, and potential therapeutic applications.

  • Molecular Formula : C14H24N4O3
  • Molecular Weight : 296.37 g/mol
  • CAS Number : 2097996-52-4

The biological activity of this compound can be attributed to several key mechanisms:

  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their structure and function.
  • π-π Interactions : The presence of the 1,2,3-triazole ring allows for π-π stacking interactions with aromatic residues in proteins, which may influence protein conformation and activity.
  • Enzyme Interactions : The carbamate group may interact with various enzymes such as esterases and proteases, leading to hydrolysis and the release of active triazole moieties.

In Vitro Studies

Research has demonstrated that compounds containing triazole rings exhibit a range of biological activities including antifungal, antibacterial, and anticancer properties. For instance:

  • Antifungal Activity : Triazole derivatives have been shown to inhibit the growth of fungi by interfering with ergosterol synthesis .
  • Anticancer Potential : Some studies indicate that triazole-containing compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Case Studies

A recent study focused on the synthesis and biological evaluation of triazole derivatives similar to this compound revealed promising results:

  • Cell Line Testing : The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations.
  • Mechanism Elucidation : Further investigations indicated that the compound induced apoptosis in cancer cells via the mitochondrial pathway .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AntifungalInhibits ergosterol synthesis
AnticancerInduces apoptosis in cancer cells
Enzyme InteractionHydrolysis by esterases/proteases

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Ring

The triazole moiety serves as a versatile scaffold, with substituents dictating chemical and biological properties. Key analogs include:

Quinazolinyl-Substituted Analogs
  • Example: tert-Butyl ((cis)-4-(4-(((2-((3-chlorophenyl)amino)quinazolin-8-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate (Compound 15a) Substituent: A quinazolinyl-oxy-methyl group replaces hydroxymethyl. Properties: The bulky quinazolinyl moiety may enhance target binding in kinase inhibitors (e.g., CLK kinases) but reduces solubility . Molecular Weight: 572.21 g/mol (HRMS data) .
Formyl-Substituted Analogs
  • Example : tert-Butyl (4-(4-formyl-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
    • Substituent : A formyl (-CHO) group replaces hydroxymethyl.
    • Properties : The formyl group offers a reactive handle for further conjugation but may reduce stability under acidic conditions.
    • Molecular Weight : 294.35 g/mol (C${14}$H${22}$N$4$O$3$) .
Aryl-Substituted Analogs
  • Example : tert-Butyl (4-(4-(iodobenzyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate (Compound 9f)
    • Substituent : An iodobenzyl group introduces steric bulk and halogen-based reactivity.
    • Application : Used in late-stage modifications of natural products like doliculide .

Cyclohexyl Ring Configuration

The cis/trans isomerism of the cyclohexyl ring influences spatial orientation and intermolecular interactions:

  • cis-Isomers (e.g., Compound 15a): Often exhibit improved binding affinity due to optimal positioning of substituents .
  • trans-Isomers (e.g., Compound 18b): May display altered solubility and metabolic stability .

Carbamate Protection

The tert-butyl carbamate group is a common protecting group for amines, ensuring stability during synthesis. Analogous compounds like tert-butyl (4-chlorophenethyl)carbamate emphasize its role in preventing undesired side reactions .

Example Protocol :

  • Reagents : Sodium ascorbate (reductant), CuSO$4$·5H$2$O (catalyst).
  • Conditions : t-BuOH/H$_2$O (1:1), room temperature, overnight .

Stability Considerations

Triazole-containing compounds may degrade under harsh conditions:

  • Gastric Fluid Instability : Analogs like tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate degrade in simulated gastric fluid, suggesting pH sensitivity .

Comparative Data Table

Compound Name Substituent on Triazole Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound 4-(hydroxymethyl) C${14}$H${22}$N$4$O$3$ ~296.36* High polarity, improved solubility -
Compound 15a (Quinazolinyl-oxy-methyl) Quinazolinyl-oxy-methyl C${28}$H${32}$ClN$7$O$3$ 572.21 Kinase inhibition, reduced solubility
Formyl-Substituted Analog 4-formyl C${14}$H${22}$N$4$O$3$ 294.35 Reactive for conjugation
tert-Butyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate Cyclohexyl-hydroxymethyl C${12}$H${23}$NO$_3$ 229.32 No triazole, direct hydroxylation

*Estimated based on formyl analog (294.35 g/mol) + hydroxymethyl adjustment.

Preparation Methods

Formation of the 1,2,3-Triazole Ring

The 1,2,3-triazole ring is commonly synthesized by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly regioselective and efficient method. This involves reacting an azide-functionalized cyclohexyl derivative with a terminal alkyne bearing a protected hydroxymethyl group or a precursor that can be converted post-cycloaddition.

  • The azide precursor is often prepared by nucleophilic substitution on a suitable cyclohexyl halide.
  • The alkyne component can be propargyl alcohol or a protected variant to introduce the hydroxymethyl group at the 4-position of the triazole.

Introduction of the Hydroxymethyl Group

The hydroxymethyl substituent at the 4-position of the triazole ring can be introduced either by:

  • Using propargyl alcohol as the alkyne in the CuAAC reaction, which directly incorporates the hydroxymethyl group.
  • Post-cycloaddition functionalization of the triazole ring via selective oxidation or substitution reactions.

Carbamate Formation on the Cyclohexyl Amine

The carbamate moiety, specifically tert-butyl carbamate, is introduced on the cyclohexyl amine nitrogen. Common methods include:

  • Reaction of the amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to yield the tert-butyl carbamate.
  • Alternative methods involve Curtius rearrangement of acyl azides derived from carboxylic acids to form carbamates, but this is less common for this compound class.

Recent literature highlights that carbamate synthesis can be efficiently performed by:

  • Using di-tert-butyl dicarbonate with primary amines in the presence of bases like cesium carbonate and phase-transfer catalysts such as tetrabutylammonium iodide (TBAI) in solvents like dimethylformamide (DMF). This method allows for mild conditions and high yields without isolation of intermediates.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Azide formation Cyclohexyl halide + NaN3 in DMF or suitable solvent Cyclohexyl azide intermediate
2 CuAAC cycloaddition Cyclohexyl azide + propargyl alcohol + Cu(I) catalyst 1,2,3-Triazole with hydroxymethyl substituent
3 Carbamate formation Amine + di-tert-butyl dicarbonate + base (e.g., Cs2CO3) + TBAI in DMF tert-butyl carbamate derivative

Detailed Research Findings and Notes

  • Catalysts and solvents : Copper(I) salts such as CuSO4/sodium ascorbate or CuI are preferred for the cycloaddition step to ensure regioselectivity and high yield. DMF and acetonitrile are common solvents for both azide formation and carbamate synthesis.
  • Base selection : Cesium carbonate is favored for carbamate formation due to its strong basicity and compatibility with the reagents, facilitating smooth Boc protection.
  • Reaction temperatures : Azide formation typically occurs at room temperature or mild heating (~50 °C). CuAAC reactions are efficient at room temperature to 60 °C. Carbamate formation with Boc2O usually proceeds at room temperature to 40 °C.
  • Purification : The final product is purified by standard chromatographic techniques or crystallization, depending on scale and purity requirements.

Summary Table of Key Parameters

Parameter Typical Conditions Remarks
Azide formation NaN3, DMF, RT to 50 °C Monitor for completion by TLC or NMR
CuAAC cycloaddition Cu(I) catalyst, propargyl alcohol, RT-60 °C High regioselectivity, yields >80%
Carbamate formation Boc2O, Cs2CO3, TBAI, DMF, RT-40 °C Mild, efficient, minimal side reactions
Solvent choices DMF, acetonitrile, THF Solubility and reaction compatibility
Purification Chromatography, crystallization Depends on scale and purity needs

Q & A

Q. What synthetic strategies are optimal for constructing the triazole core in this compound?

The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Terminal alkynes (e.g., cyclohexyl-azide derivatives) react with propargyl alcohols under mild conditions (room temperature, 12–24 hours) in solvents like THF or DCM. CuI (10 mol%) is typically used to ensure regioselective 1,4-triazole formation. Post-reaction, purification via column chromatography (e.g., 2–10% MeOH in DCM) isolates the product .

Q. How should researchers confirm the structural integrity of the tert-butyl carbamate group?

Use ¹H NMR to detect the tert-butyl singlet at ~1.4 ppm and IR spectroscopy for the carbamate C=O stretch (~1700 cm⁻¹). HRMS validates the molecular ion peak (e.g., [M+H]⁺). Stability tests under acidic/basic conditions (e.g., TFA for Boc deprotection) confirm carbamate robustness during synthesis .

Q. What purification methods are effective for isolating this compound?

Column chromatography with gradient elution (DCM/MeOH) is standard. For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water) ensures high purity. TLC (silica, UV visualization) monitors reaction progress .

Q. How does the hydroxymethyl group on the triazole influence solubility?

The hydroxymethyl group enhances hydrophilicity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF). Solubility profiling in aqueous buffers (pH 4–9) is recommended for biological assays .

Advanced Research Questions

Q. What strategies mitigate regiochemical ambiguity during triazole synthesis?

CuAAC exclusively yields 1,4-triazoles, but trace regioisomers may form. Use high-resolution LC-MS to detect impurities. Optimize catalyst loading (5–10 mol% CuI) and reaction time to suppress side products. For absolute regiocontrol, Ru-catalyzed azide-alkyne cycloaddition (RuAAC) can generate 1,5-triazoles, though this is less common .

Q. How can the hydroxymethyl group be functionalized for targeted drug delivery?

The hydroxymethyl moiety can undergo esterification (e.g., with succinic anhydride) or etherification (e.g., alkyl halides). Click chemistry with azide-bearing biomolecules (e.g., peptides) enables conjugation. Monitor reaction efficiency via ¹H NMR (disappearance of -OH peak at ~4.5 ppm) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., enzymes). ADMET prediction tools (SwissADME) evaluate logP, BBB permeability, and CYP450 interactions. QSAR models correlate structural modifications (e.g., cyclohexyl vs. piperidine substituents) with activity .

Q. How do steric effects of the tert-butyl group impact reactivity in cross-coupling reactions?

The tert-butyl group hinders nucleophilic substitution at the carbamate oxygen. For Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (80°C, 1 hour) to overcome steric barriers. Monitor via ¹³C NMR for aryl-boronic acid incorporation .

Q. What analytical techniques resolve contradictions in stability data under oxidative conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS identify degradation products (e.g., tert-butyl alcohol from carbamate hydrolysis). EPR spectroscopy detects radical intermediates in oxidation pathways .

Q. How can the cyclohexyl moiety’s conformation influence biological activity?

Perform X-ray crystallography or NOESY NMR to determine chair vs. boat conformations. Compare IC₅₀ values of axial vs. equatorial substituents in enzyme inhibition assays. Molecular dynamics simulations (AMBER) model ligand-receptor interactions .

Key Notes

  • Synthetic Reproducibility : Ensure anhydrous conditions for CuAAC to prevent catalyst oxidation .
  • Biological Assay Design : Include negative controls (e.g., triazole-free analogs) to isolate pharmacological effects .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 spectra to confirm quaternary carbons .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate

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